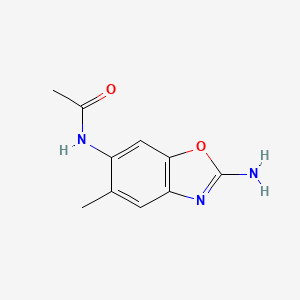

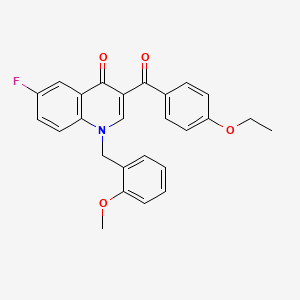

N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-Amino-5-methyl-1,3-benzoxazol-6-yl)acetamide is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole rings. Benzoxazoles are known for their diverse pharmacological activities, and modifications on this core structure can lead to compounds with various biological properties.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of amide functionalities. For instance, the synthesis of related compounds such as 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide is achieved by reacting 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, which offers advantages like good yields and environmental friendliness . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide is synthesized by stirring specific precursors in dry dichloromethane, followed by recrystallization . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using these methods . The crystal structure of related compounds can exhibit intermolecular hydrogen bonds, as seen in the orthorhombic crystal system of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These structural analyses are crucial for understanding the properties and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including silylation, as demonstrated by the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles . These reactions can significantly alter the physical and chemical properties of the compounds, potentially leading to new applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the presence of amide groups can lead to linearly extended conformations or slightly bent chains, as seen in 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which also exhibit classical and non-standard hydrogen bonds . These properties are important for the compound's solubility, stability, and biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

N-(2-Amino-5-methyl-1,3-benzoxazol-6-yl)acetamide and its derivatives have been a subject of research primarily in the field of organic synthesis and pharmacology. One study describes the synthesis of functionally substituted 1,2-benzisoxazoles, highlighting their importance and diverse pharmacological activities (Khodot & Rakitin, 2022). Another research focuses on the antimicrobial and anti-inflammatory activities of certain benzoxazole compounds, although their effectiveness at specific concentrations varies (Thomas, Geetha, & Murugan, 2009).

Antitumor Activity

There is also significant interest in the antitumor properties of benzoxazole derivatives. For example, a study synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were tested for their potential antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). These compounds showed considerable activity against some cancer cell lines, indicating their potential as anticancer agents.

Chemical Synthesis and Properties

In the realm of chemical synthesis, the focus is often on the preparation and characterization of benzoxazole compounds. For instance, one study elaborates on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, describing its structural properties (Panchal & Patel, 2011). Another research examines new ester, acetamide, and aminomethylacetamide derivatives of benzoxazolin-2-one, exploring their slight depressory effects on the central nervous system (Domagalina, Bień, & Zawisza, 1989).

Photovoltaic and Antioxidant Applications

Beyond pharmacological uses, these compounds find applications in other areas like photovoltaic efficiency modeling and antioxidant activity. For instance, a study involving spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs found that these compounds show good light harvesting efficiency and could be used in dye-sensitized solar cells (Mary et al., 2020). Another research discusses the antioxidant activity of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide (Chkirate et al., 2019).

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . Therefore, there is a potential for future research and development in this area.

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Mode of Action

Benzoxazole derivatives are known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Biochemical Pathways

Benzoxazole derivatives have been shown to interact with various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Benzoxazole derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-(2-amino-5-methyl-1,3-benzoxazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-3-8-9(15-10(11)13-8)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXJVBVKWZNPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

methanone](/img/structure/B3003890.png)

![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)